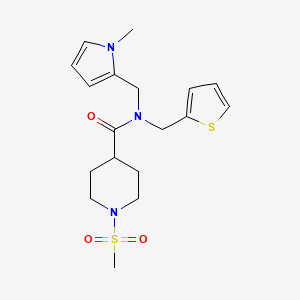
2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN7O3S2 and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
One area of application involves the synthesis and evaluation of related sulfonamide derivatives for their antiproliferative activities. A study by Mert et al. (2014) focused on designing and synthesizing pyrazole-sulfonamide derivatives, demonstrating cell-selective effects against rat brain tumor cells (C6) and promising broad-spectrum antitumor activity. These compounds were evaluated against HeLa and C6 cell lines, showing potential as anticancer agents comparable to commonly used drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Chemical Synthesis Innovations
Another research avenue is the development of new chemical synthesis methods. For example, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. This method was applied to the synthesis of a former antiasthma drug candidate, demonstrating the utility of such reactions in manufacturing complex organic compounds efficiently (Norris & Leeman, 2008).
Antimicrobial Evaluation
Research by Talupur, Satheesh, and Chandrasekhar (2021) into the synthesis, characterization, and docking studies of certain carboxamide derivatives highlighted their antimicrobial potential. These compounds were synthesized through various chemical reactions and subsequently characterized for their biological activity, showcasing their relevance in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Cytotoxic Activity
The cytotoxic activity of novel sulfonamide derivatives has also been investigated. A study by Ghorab et al. (2015) utilized key intermediates for synthesizing derivatives with various moieties, such as adamantyl and benzothiazole. These compounds were tested in vitro for anticancer activity against breast and colon cancer cell lines, with some showing significant potency (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Effects on Structural Topologies and NLO Properties
Research into the effects of substituents on the structures and nonlinear optical (NLO) properties of coordination networks is another application. Liao et al. (2013) synthesized crystalline coordination networks using tetrazolate-yl acylamide tectons and cadmium dichloride, exploring how substituents affect structural topologies and NLO properties (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN7O3S2/c18-11-1-5-13(6-2-11)25-22-15(21-24-25)16(26)20-12-3-7-14(8-4-12)30(27,28)23-17-19-9-10-29-17/h1-10H,(H,19,23)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXMSIGDMNHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

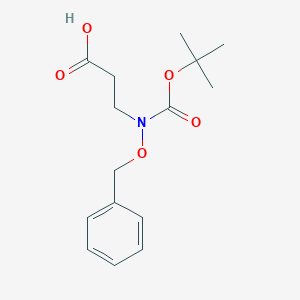
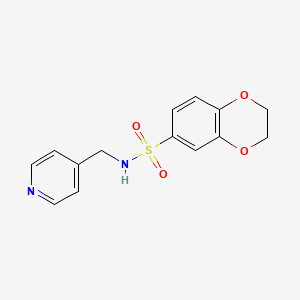
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)


![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)
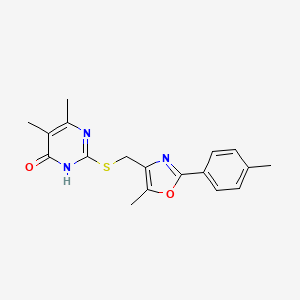
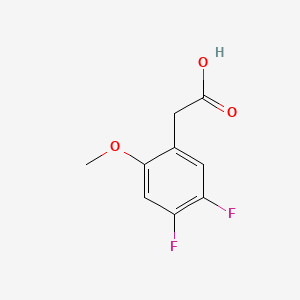


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)
